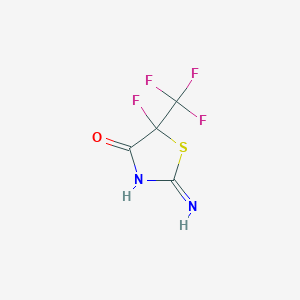
1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-Méthyl-5-vinylpyridin-2-yl)pipérazin-1-yl)éthanone est un composé organique complexe de formule moléculaire C14H19N3O. Ce composé présente un cycle pipérazine substitué par un groupe 6-méthyl-5-vinylpyridin-2-yle et un groupe éthanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(4-(6-Méthyl-5-vinylpyridin-2-yl)pipérazin-1-yl)éthanone implique généralement la réaction de la 6-méthyl-5-vinylpyridin-2-amine avec la pipérazine en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent un solvant tel que l'acétonitrile ou le nitrométhane et peuvent nécessiter un chauffage pour faciliter la réaction . Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives, telles que la synthèse en flux continu, qui permet une production efficace et constante de grandes quantités. L'utilisation de systèmes automatisés et de conditions de réaction optimisées peut améliorer le rendement et la pureté tout en réduisant les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-(6-Méthyl-5-vinylpyridin-2-yl)pipérazin-1-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe éthanone en un alcool.
Substitution : Le groupe vinyle peut participer à des réactions de substitution, formant de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : N-oxydes du composé d'origine.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
1-(4-(6-Méthyl-5-vinylpyridin-2-yl)pipérazin-1-yl)éthanone a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris l'activité anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-(4-(6-Méthyl-5-vinylpyridin-2-yl)pipérazin-1-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-(Substitué)pipérazin-1-yl)-2-((2-((4-méthoxybenzyl)thio)pyrimidin-4-yl)oxy)éthanones
- 1-(6-méthylpyridin-3-yl)-2-[4-(méthylsulfonyl)phényl]éthanone
Unicité
1-(4-(6-Méthyl-5-vinylpyridin-2-yl)pipérazin-1-yl)éthanone est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H19N3O |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
1-[4-(5-ethenyl-6-methylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19N3O/c1-4-13-5-6-14(15-11(13)2)17-9-7-16(8-10-17)12(3)18/h4-6H,1,7-10H2,2-3H3 |
Clé InChI |
MZSYHSGACQIWGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)

![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)



![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)

